molecular formula C29H29N5O5S B2767153 ethyl 4-(2-{[4-(3-methylphenyl)-5-[(2-phenoxyacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 394214-62-1

ethyl 4-(2-{[4-(3-methylphenyl)-5-[(2-phenoxyacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2767153
CAS No.: 394214-62-1
M. Wt: 559.64
InChI Key: SXWODPMUMVLQPN-UHFFFAOYSA-N
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Description

ethyl 4-(2-{[4-(3-methylphenyl)-5-[(2-phenoxyacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that includes a triazole ring, a phenoxyacetyl group, and a benzoate ester

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(2-{[4-(3-methylphenyl)-5-[(2-phenoxyacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield more saturated compounds. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

ethyl 4-(2-{[4-(3-methylphenyl)-5-[(2-phenoxyacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[4-(3-methylphenyl)-5-[(2-phenoxyacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring and phenoxyacetyl group play crucial roles in its binding to target molecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

ethyl 4-(2-{[4-(3-methylphenyl)-5-[(2-phenoxyacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 4-[[2-[[4-(3-methylphenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O5S/c1-3-38-28(37)21-12-14-22(15-13-21)31-27(36)19-40-29-33-32-25(34(29)23-9-7-8-20(2)16-23)17-30-26(35)18-39-24-10-5-4-6-11-24/h4-16H,3,17-19H2,1-2H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWODPMUMVLQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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